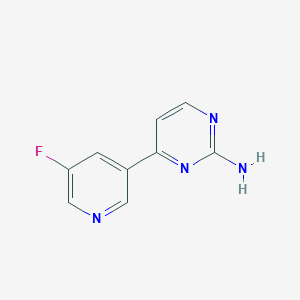

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C₉H₇FN₄ and a molecular weight of 190.18 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a pyrimidine ring substituted with a fluoropyridine moiety, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high yields with excellent regioselectivity . Another approach involves a multi-step process starting with the esterification of nicotinic acid, followed by oxidation, nucleophilic substitution, and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving Selectfluor and silver carbonate, suggests potential for industrial-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: The fluoropyridine moiety allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor for fluorination, silver carbonate for regioselective reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, selective fluorination can yield 5-fluoro-2-aminopyrimidine derivatives .

Aplicaciones Científicas De Investigación

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is used in a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives, including this compound, can inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the synthesis of pyrimidine and purine, which are essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

5-Fluoro-2-aminopyrimidine: Shares the fluoropyridine moiety and exhibits similar chemical properties.

Pyrimidifen analogs: Compounds where the phenyl moiety is replaced with a pyridinyl moiety.

5-Chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine: A potent inhibitor of the JAK2 kinase.

Uniqueness

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective fluorination and its potential as a scaffold for drug development make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a 5-fluoropyridine moiety. This structural configuration is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidines, including those similar to this compound, exhibit promising antimicrobial properties. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed strong inhibitory effects against gram-positive bacteria, outperforming standard antibiotics like linezolid with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

Antimalarial Activity

Research focusing on trisubstituted pyrimidines has revealed their efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds in this class exhibited nanomolar potency and significant selectivity over mammalian cell lines, demonstrating a reduction in parasitemia by up to 96% in murine models . The presence of the pyridine ring in these compounds is crucial for their activity.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those related to the metabolism of pathogens.

- Receptor Interaction : Binding studies suggest that such compounds can interact with various receptors, influencing signaling pathways related to disease progression.

Study on Antimicrobial Efficacy

A study conducted on novel oxazolidinone derivatives containing the 5-fluoropyridine moiety indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, which is critical for the treatment of chronic infections .

Antimalarial Drug Discovery

In another study, the optimization of a pyrimidine scaffold led to the identification of compounds with excellent pharmacokinetics and oral bioavailability in murine models. These compounds were effective against both the erythrocytic stage of P. falciparum and showed low toxicity to mammalian cells, underscoring their potential as antimalarial agents .

Data Tables

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antimicrobial | 0.25 | Gram-positive bacteria |

| Trisubstituted Pyrimidines | Antimalarial | - | Plasmodium falciparum |

Propiedades

IUPAC Name |

4-(5-fluoropyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZGUGFNVQVOPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CC(=CN=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.